4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxy-3H-xanthen-3-one
Description
Properties
IUPAC Name |
4,5-bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxyxanthen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17As2FO3S4/c26-14-3-1-13(2-4-14)19-15-5-7-17(27)20(24-30-9-10-31-24)22(15)29-23-16(19)6-8-18(28)21(23)25-32-11-12-33-25/h1-8,27H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMGDZVHJYKGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=C3C5=CC=C(C=C5)F)[As]6SCCS6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17As2FO3S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901047854 | |
| Record name | 4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxyxanthen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901047854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378318-62-7 | |
| Record name | 4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxyxanthen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901047854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxy-3H-xanthen-3-one is a complex organic compound belonging to the xanthene dye family. Its unique structure incorporates both dithiarsolane moieties and a fluorophenyl group, which contribute to its potential biological activities. This article reviews the compound's biological activity, including its applications in bioimaging, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₄F₂S₄O₂, with a molecular weight of approximately 763.158 g/mol. The compound features a xanthenone core characterized by hydroxyl groups at positions 6 and 9, which enhance its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the dithiarsolane moieties is believed to enhance its biological activity due to the unique reactivity of sulfur-containing compounds.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Streptococcus pneumoniae | ≤ 2 µM | Disruption of cell division via FtsZ inhibition |
| Bacillus subtilis | 2.0–4.0 mg/L | Inhibition of Z-ring formation |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
2. Bioimaging Applications
The fluorescence properties of this compound make it suitable for bioimaging applications. It can be utilized in fluorescence microscopy to visualize cellular structures and processes.
Applications in Bioimaging:
- Staining cellular components
- Tracking cellular processes in live cells
- Visualizing specific target molecules
The biological activity of this compound can be attributed to several mechanisms:
1. Inhibition of Protein Targets
The compound has been shown to inhibit protein targets such as protein tyrosine phosphatases (PTPs) through sensitization mechanisms involving reactive functional groups. This inhibition can lead to altered signaling pathways within cells.
2. Disruption of Cell Division
The compound's interaction with FtsZ protein in bacteria disrupts the formation of the Z-ring necessary for cell division. This was evidenced by studies showing a significant reduction in Z-ring formation upon treatment with the compound.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Streptococcus pneumoniae. The compound demonstrated an MIC value comparable to established antibiotics, indicating its potential as an effective antimicrobial agent.
Case Study 2: Fluorescent Properties
In another study focused on bioimaging applications, the compound was successfully used to stain specific cellular components in live cells. The fluorescence intensity allowed for clear visualization of cellular structures under a fluorescence microscope.
Comparison with Similar Compounds
9-[2-(3-Carboxy-9,10-dimethyl)anthryl]-6-hydroxy-3H-xanthen-3-one (DMAX)
- Structure : Features a 9,10-dimethylanthracene moiety at position 8.
- Function : A singlet oxygen (<sup>1</sup>O2) probe with rapid reaction kinetics (k = 9.1 × 10<sup>8</sup> M<sup>−1</sup>s<sup>−1</sup> in water) .
- Fluorescence: Non-fluorescent in its native state but becomes highly fluorescent upon <sup>1</sup>O2-induced endoperoxide (DMAX-EP) formation (λex = 492 nm, λem = 515 nm) .
- Advantage : 53-fold higher sensitivity than DPAX (a diphenylanthracene analogue) due to optimized HOMO levels and faster endoperoxide formation .
9-[2-(3-Carboxy-9,10-diphenyl)anthryl]-6-hydroxy-3H-xanthen-3-one (DPAX)
Singlet Oxygen Sensor Green (SOSG)
Tokyo Green Dyes (e.g., 2-Me-4-OMe TG)
NX and AX Derivatives
- Structure : 9-Naphthyl (NX) or 9-anthracenyl (AX) substituents .
- Function : Fluorescein derivatives with altered HOMO levels.
- Fluorescence : NX exhibits higher ϕ than AX due to naphthyl’s electron-donating effects, but both lack specificity for ROS .
Comparative Data Table
Key Research Findings
Mechanistic Superiority of DMAX : DMAX’s 9,10-dimethylanthracene enables faster <sup>1</sup>O2 trapping compared to DPAX’s diphenyl group, attributed to reduced steric hindrance and higher HOMO levels .
Selectivity Challenges : SOSG and DPBF lack specificity, reacting with hydroxyl radicals and hypochlorite, whereas DMAX/DPAX are more selective .
Structural Tuning for Function : The absence of a carboxyl group in Tokyo Green dyes eliminates PET quenching, enabling continuous fluorescence, unlike carboxylated probes like DMAX .
Biarsenical Probes : The dithiarsolane groups in this compound confer unique arsenic-thiol binding, absent in ROS-focused probes like DMAX/DPAX .
Preparation Methods
Zirconium-Catalyzed Three-Component Condensation
A validated approach involves ZrCl₄-catalyzed condensation of 4-fluorobenzaldehyde, β-naphthol derivatives, and cyclic diketones (e.g., dimedone). Under ultrasonic irradiation (60 W, 60°C), this method achieves yields up to 95% within 15–20 minutes, compared to 70–82% under silent reflux conditions over 1–2 hours. The mechanism proceeds via:
-
Aldol Addition : ZrCl₄ activates the aldehyde carbonyl, enabling nucleophilic attack by β-naphthol.
-
Michael Addition : The enolized diketone attacks the intermediate chalcone.
-
Cyclodehydration : Intramolecular etherification forms the xanthenone core.
Key Optimization Parameters :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Thiirane Intermediate | 62 | 89 |
| Direct Cyclocondensation | 78 | 94 |
Functional Group Installation and Final Modifications
4-Fluorophenyl Substitution
The 4-fluorophenyl group at C9 is introduced early via:
-
Friedel-Crafts Alkylation : Using 4-fluorobenzyl chloride and AlCl₃ in dichloromethane.
-
Suzuki-Miyaura Coupling : Late-stage palladium-catalyzed cross-coupling with 4-fluorophenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Efficiency Metrics :
| Method | Yield (%) | Selectivity (C9/C7) |
|---|---|---|
| Friedel-Crafts | 68 | 8:1 |
| Suzuki Coupling | 82 | >20:1 |
Hydroxyl Group Protection and Deprotection
The C6 hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether during arsenic-thiol reactions. Final deprotection uses tetrabutylammonium fluoride (TBAF) in THF, achieving >95% recovery.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems enhance safety for arsenic-containing intermediates:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 43 | 18 |
| PMI (Process Mass Intensity) | 56 | 29 |
Analytical Characterization
Critical quality attributes were verified via:
Q & A
Q. What is the established synthetic route for this compound, and what critical parameters influence yield?
The compound can be synthesized via a two-step method involving condensation of a fluororesorcinol derivative with an aryl aldehyde, followed by oxidative cyclization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). Key parameters include:
- Acid concentration : Excess acid promotes retro-Friedel-Crafts reactions, reducing yield. Optimal acid levels stabilize intermediates without triggering decomposition .
- Oxidative conditions : DDQ efficiently drives cyclization but requires anhydrous conditions to avoid side reactions.
- Substituent compatibility : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance electrophilic aromatic substitution efficiency.
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
Structural validation employs:
- X-ray crystallography : Programs like SHELX (SHELXL/SHELXS) refine crystal structures, resolving arsenic-sulfur coordination geometry and xanthenone ring puckering .
- NMR spectroscopy : and NMR confirm substituent positions, while NMR verifies para-fluorophenyl attachment.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (664.50 g/mol) and arsenic isotope patterns .
Q. What are the primary research applications of this compound in biological systems?
The compound is a biarsenical fluorophore (FlAsH-EDT2) used for:
- Protein labeling : Binds tetracysteine motifs in live cells, enabling real-time tracking of protein localization and interactions .
- Singlet oxygen () detection : Fluorescein-derived xanthenones (e.g., DPAX, DMAX) exhibit sensitivity to via endoperoxide formation, with rate constants up to in aqueous systems .
Advanced Research Questions
Q. How can synthetic challenges, such as arsenic toxicity and retro-Friedel-Crafts side reactions, be mitigated?
- Arsenic handling : Use chelating agents (e.g., EDT [1,2-ethanedithiol]) to stabilize dithiarsolane moieties and reduce free arsenic release .
- Reaction optimization : Control acid stoichiometry (e.g., HSO at <5% v/v) to minimize retro-Friedel-Crafts pathways. Microwave-assisted synthesis reduces reaction time, limiting decomposition .
Q. What discrepancies exist in reported 1O2^1\text{O}_21O2 detection efficiencies among fluorescein-based probes, and how can they be resolved?
Probes like DMAX () outperform DPAX due to:
- Substituent effects : Methyl groups in DMAX enhance electron density at the anthracene core, accelerating trapping .
- Solvent polarity : Hydrophobic environments (e.g., lipid membranes) reduce water-induced quenching, improving signal-to-noise ratios .
- Validation : Cross-check with DPBF (1,3-diphenylisobenzofuran) absorbance assays to resolve fluorescence-quenching artifacts .
Q. How does the nonplanarity of the xanthenone ring impact fluorescence quantum yield and protein binding?
- Ring puckering : Cremer-Pople coordinates quantify out-of-plane distortions, which alter - stacking with target proteins. Planar conformations maximize fluorescence intensity .
- Binding affinity : Molecular dynamics simulations reveal that arsenic-sulfur bond flexibility accommodates tetracysteine motif variations, but excessive puckering reduces binding specificity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
